5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10Cl2O4S and a molecular weight of 285.14 . It is also known by its IUPAC name, 5-chloro-2-(2-methoxyethoxy)benzenesulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride, can be achieved through chlorosulfonation . This process involves the use of a catalyst, typically metal halides that are capable of accepting electrons (Lewis acids such as FeBr3, AlCl3, and ZnCl2) .Molecular Structure Analysis
The InChI code for 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is 1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8 (11)7-10 (9)17 (12,13)14/h3-4,7H,2,5-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride include a molecular weight of 285.14 and a molecular formula of C9H10Cl2O4S .Scientific Research Applications
Synthesis and Characterization
- A series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides have been synthesized using benzene sulfonyl chloride, revealing potential as acetylcholinesterase enzyme inhibitors (Fatima et al., 2013).
Chemical Transformations
- The compound has been used in the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, indicating its utility in creating complex molecular structures (Hayun et al., 2012).
Biological Screening
- The compound has shown promise in biological screenings, particularly in the inhibition of acetylcholinesterase, a target for Alzheimer's disease treatment (Fatima et al., 2013).
Photocatalysis
- A visible light photocatalyzed cascade sulfonylation/cyclization of related compounds with sulfonyl chlorides has been developed, showcasing the compound's role in light-induced chemical reactions (Zhou et al., 2021).
Sulfonylation Reactions
- The compound has been utilized in various sulfonylation reactions, demonstrating its role in the synthesis of diverse sulfonyl chlorides, which are essential intermediates in organic synthesis (Kim et al., 1992).
properties
IUPAC Name |
5-chloro-2-(2-methoxyethoxy)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGSDMXKGWEPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720277 | |
Record name | 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |
CAS RN |
111762-21-1 | |
Record name | 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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